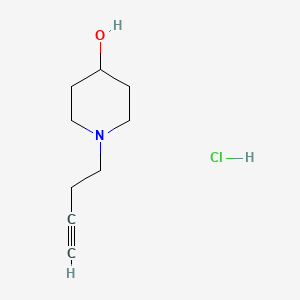
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds involving trifluoromethoxy groups have been synthesized using various methods . For instance, a series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy, anilino, methyl, and phthalazinone groups. For example, trifluoromethoxy groups have been involved in reactions with N-oxides to form trifluoromethyl ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group is known to contribute to good metabolic stability, appropriate lipophilicity, and special electrical properties .Aplicaciones Científicas De Investigación
Inhibition of A549 Growth: The 4-trifluoromethoxy substituted chalcone significantly inhibits the growth of A549 lung cancer cells . This makes it a strong candidate for further study.
Mechanism of Action: Although the exact cause of inhibition remains to be fully identified, studies have explored the mechanism of action. Researchers examined physical characteristics of cell death using microscopy, conducted viability and cytotoxic assays (such as MTS and trypan blue), and biochemically determined necrotic activity using lactate dehydrogenase assays. Additionally, western blots were performed to assess the presence of the apoptotic protein Procaspase-3 .
Synthetic Chemistry Applications
Apart from its biological activities, this compound finds utility in synthetic chemistry:
- Claisen-Schmidt Condensation : The 4-trifluoromethoxy substituted chalcone can be synthesized in the laboratory via Claisen-Schmidt condensation. Its straightforward preparation and modification make it an attractive candidate for further chemical studies .
Internal Standard in Analytical Chemistry
In analytical chemistry, this compound serves as an internal standard:
- Ultra Trace Analysis : Researchers have used 4-(trifluoromethyl)benzoic acid (a derivative of our compound) as an internal standard during ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Heteroaromatic Trifluoromethyl Ethers
The trifluoromethoxy group in this compound can be leveraged for the synthesis of heteroaromatic trifluoromethyl ethers:
Direcciones Futuras
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This could potentially lead to the development of new compounds with improved properties, including “4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone”.
Propiedades
IUPAC Name |
4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXCTWAARIHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

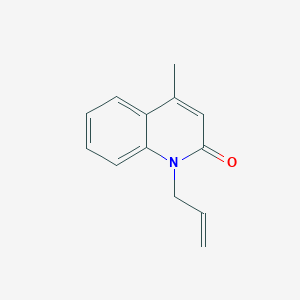
![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)
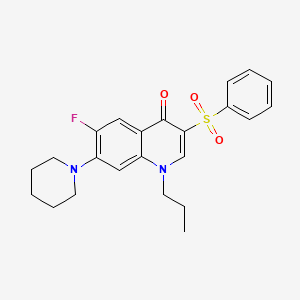
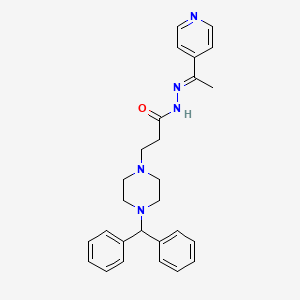
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
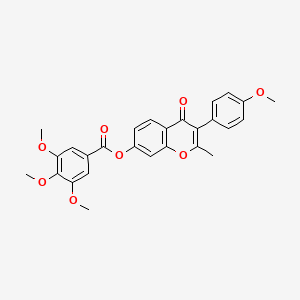
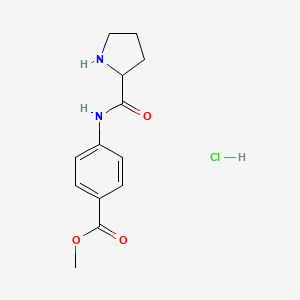




![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)
